Cas no 943-27-1 (4′-tert-Butylacetophenone)

4′-tert-Butylacetophenone structure
4′-tert-Butylacetophenone structure
Product Name:4′-tert-Butylacetophenone
CAS-Nr.:943-27-1
MF:C12H16O
MW:176.254843711853
MDL:MFCD00017256
CID:40375
PubChem ID:13669
Update Time:2025-06-11

4′-tert-Butylacetophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4'-tert-Butylacetophenone
    • 4-tert-Butylacetophenone
    • 4′-tert-Butylacetophenone
    • 1-(4-(tert-Butyl)phenyl)ethanone
    • p-t-Butylacetophenone
    • 1-(4-tert-butylphenyl)ethanone
    • 1-[4-(tert-Butyl)phenyl]ethan-1-one
    • 4-Acetyl tert-butylbenzene
    • 4'-t-Butylacetophenone
    • PHENOMUSCOL
    • p-tert-butyl acetophenone
    • p-tert-Butylacetophenon
    • Tert-butyl acetophenone
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone
    • p-tert-Butylacetophenone
    • Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • Acetophenone, 4'-tert-butyl-
    • 1-(4-tert-butyl-phenyl)-ethanone
    • 1-(4-tert-butylphenyl)ethan-1-one
    • 4-TERT-BUTYLPHENYL METHYL KETONE
    • UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Ethanone, 1-((1,1-dimethylethyl)phenyl)-
    • Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
    • Ethanone, 1-(4-(1,1-dimethylethyl)phenyl)-
    • 4313
    • 1-[4-(1,1-Dimethylethyl)phenyl]ethanone (ACI)
    • Acetophenone, 4′-tert-butyl- (6CI, 8CI)
    • 4-t-Butylacetophenone
    • NSC 826
    • p-tert-Butylacetylbenzene
    • MDL: MFCD00017256
    • Inchi: 1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
    • InChI-Schlüssel: UYFJYGWNYQCHOB-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1C=CC(C(C)(C)C)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 176.12000
  • Monoisotopenmasse: 176.12
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 180
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 17.1

Experimentelle Eigenschaften

  • Farbe/Form: farblose Flüssigkeit
  • Dichte: 0.964 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 17-18 °C (dimorphic) (lit.)
  • Siedepunkt: 107-108 °C/5 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 86° f< br / >Celsius: 30° C< br / >
  • Brechungsindex: n20/D 1.52(lit.)
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 17.07000
  • LogP: 3.18670
  • Löslichkeit: Löslich in Alkohol und Äther, leicht löslich in Wasser
  • Dampfdruck: 0.0±0.5 mmHg at 25°C

4′-tert-Butylacetophenone Sicherheitsinformationen

4′-tert-Butylacetophenone Zolldaten

  • HS-CODE:2914399090
  • Zolldaten:

    China Zollkodex:

    2914399090

    Übersicht:

    291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

4′-tert-Butylacetophenone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
002522-1g
4'-tert-Butylacetophenone
943-27-1 98%
1g
£10.00 2022-03-01
Fluorochem
002522-5g
4'-tert-Butylacetophenone
943-27-1 98%
5g
£48.00 2022-03-01
Fluorochem
002522-25g
4'-tert-Butylacetophenone
943-27-1 98%
25g
£116.00 2022-03-01
Fluorochem
002522-100g
4'-tert-Butylacetophenone
943-27-1 98%
100g
£404.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-5g
4′-tert-Butylacetophenone
943-27-1 96%
5g
¥84.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-1g
4′-tert-Butylacetophenone
943-27-1 96%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-100g
4′-tert-Butylacetophenone
943-27-1 96%
100g
¥1385.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B123017-25g
4′-tert-Butylacetophenone
943-27-1 96%
25g
¥378.90 2023-09-04
Alichem
A019122007-100g
1-(4-(tert-Butyl)phenyl)ethanone
943-27-1 98%
100g
$359.10 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001605-1g
4′-tert-Butylacetophenone
943-27-1 98%
1g
¥28 2024-07-19

4′-tert-Butylacetophenone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Indium triflate Solvents: Sulfur dioxide ;  -78 °C; 16 - 18 h, 8 bar, 60 °C
Referenz
In(III) and Hf(IV) Triflate-Catalyzed Hydration and Catalyst-free Hydrohalogenation of Aryl Acetylenes in Liquid Sulfur Dioxide
Suta, Krista; Turks, Maris, ACS Omega, 2018, 3(12), 18065-18077

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (ligand-containing organosilica complexes) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, Ir complexes) Solvents: Toluene ;  6 h, reflux
Referenz
Iridium Complex Immobilized on Custom-Designed Periodic Mesoporous Organosilica as Reusable Catalyst for the Dehydrogenative Oxidation of Alcohols
Shimizu, Mineyuki; Michikawa, Kumiko; Maegawa, Yoshifumi; Inagaki, Shinji ; Fujita, Ken-ichi, ACS Applied Nano Materials, 2020, 3(3), 2527-2535

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium diacetate ,  2-(1H-Indazol-1-yl)quinoline Solvents: Decane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, 60 °C
Referenz
Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand
Zhang, Shuaizhong; Zhang, Jinquan ; Zou, Hongbin, Organic Letters, 2023, 25(11), 1850-1855

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Tetrafluoroboric acid ,  Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform ,  Water ;  24 h, 60 °C
Referenz
Hydration of aromatic alkynes catalyzed by a self-assembled hexameric organic capsule
La Sorella, Giorgio; Sperni, Laura; Ballester, Pablo; Strukul, Giorgio; Scarso, Alessandro, Catalysis Science & Technology, 2016, 6(15), 6031-6036

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Catalysts: 1820595-88-7 Solvents: Methanol ,  Water ;  rt → 80 °C; 20 h, 80 °C
Referenz
Hydration of terminal alkynes catalyzed by a water-soluble salen-Co (III) complex
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, Cuihua Xuebao, 2014, 35(10), 1695-1700

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Trifluoroacetic acid ,  Water ;  2.5 h, rt
Referenz
TFA-mediated alkyne hydration reaction to synthesize methyl ketones
Chen, Z. W.; Luo, M. T.; Ye, D. N., Asian Journal of Chemistry, 2014, 26(19), 6528-6530

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  15 min, 0 °C; 2 h, 0 °C
Referenz
Regio-Specific Polyacetylenes Synthesized from Anionic Polymerizations of Template Monomers
Zhang, Yang; Li, Jia; Li, Xiaohong; He, Junpo, Macromolecules (Washington, 2014, 47(18), 6260-6269

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium bromide ,  Acrylic acid-ethylene copolymer (reaction products with aminotetramethylpiperidine oxide and octylamine) Solvents: Water ;  5 min, rt; 1.56 h, 0 °C
Referenz
Electrooxidation of alcohols in an N-oxyl-immobilized poly(ethylene-co-acrylic acid)/water disperse system
Tanaka, Hideo; Kubota, Jun; Miyahara, Seiji; Kuroboshi, Manabu, Bulletin of the Chemical Society of Japan, 2005, 78(9), 1677-1684

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol ,  Water ;  20 h, 80 °C
Referenz
A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols
Wang, Shoufeng; Miao, Chengxia; Wang, Wenfang; Lei, Ziqiang; Sun, Wei, ChemCatChem, 2014, 6(6), 1612-1616

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum oxide (MoO3) (nanocomposite with copper complex) Solvents: Water ;  < 3 h, 80 °C
Referenz
Ultrasonic assisted fabrication of first MoO3/copper complex bio-nanocomposite based on Sesbania sesban plant for green oxidation of alcohols
Naeimi, Atena; Honarmand, Moones ; Sedri, Asmaa, Ultrasonics Sonochemistry, 2019, 50, 331-338

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdenum (silica-coated iron oxide/PVA supported) ;  7 h, 80 °C
Referenz
First electrospun immobilized molybdenum complex on bio iron oxide nanofiber for green oxidation of alcohols
Noghi, Sedighe Abbaspour; Naeimi, Atena ; Hamidian, Hooshang, Polymer, 2018, 149, 229-237

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Cycloheptatrienylium, tetrafluoroborate(1-) (1:1) Solvents: 2,2,2-Trifluoroethanol ;  48 h, rt
Referenz
Tropylium Ion Catalyzes Hydration Reactions of Alkynes
Oss, Giulia; Ho, Junming ; Nguyen, Thanh Vinh, European Journal of Organic Chemistry, 2018, 2018(29), 3974-3981

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Water ;  15 h, 80 °C
Referenz
Zeolite Y nanoparticle assemblies with high activity in the direct hydration of terminal alkynes
Xu, Shuling; Yun, Zhi; Feng, Yu; Tang, Ting; Fang, Zhongxue; et al, RSC Advances, 2016, 6(74), 69822-69827

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… ,  Iridium(2+), triaqua[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… (reaction products with bipyridinyl-containing silyl polymers) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected) ,  2,2′-Bipyridine, 6,6′-bis(methoxymethoxy)-5,5′-bis(triethoxysilyl)-, polymer wit… (deprotected, reaction products with iridium complex) Solvents: Toluene ;  6 h, 130 °C
Referenz
Solid catalyst used for dehydrogenation reaction of alcohols and formic acid, and method for producing a carbonyl compound and hydrogen using the same
, Japan, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Sodium dodecyl sulfate ,  Platinum(2+), diaqua[N-[bis(2-methoxyphenyl)phosphino-κP]-P,P-bis(2-methoxypheny… Solvents: Water ;  20 h, 80 °C
Referenz
Platinum(II) Diphosphinamine Complexes for the Efficient Hydration of Alkynes in Micellar Media
Trentin, Francesco; Chapman, Andrew M.; Scarso, Alessandro; Sgarbossa, Paolo; Michelin, Rino A.; et al, Advanced Synthesis & Catalysis, 2012, 354(6), 1095-1104

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Benzene ,  Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ;  6 h, rt
Referenz
Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysis
Ding, Jia; Luo, Shuaishuai; Xu, Yuanli; An, Qing; Yang, Yi; et al, Chemical Communications (Cambridge, 2023, 59(27), 4055-4058

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Silver triflate Catalysts: 2378834-33-2 Solvents: Acetic acid ,  Water ;  10 h, 100 °C
Referenz
The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration
Hu, Wenkang; Shan, Liang; Ma, Fudong; Zhang, Yilin; Yang, Yongchun; et al, Inorganic Chemistry Communications, 2019, 109,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Bis(trifluoromethanesulfonyl)imide ,  Cobaltate(3-), [[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN… Solvents: Methanol ,  Water ;  12 h, 80 °C
Referenz
Hydration of Terminal Alkynes Catalyzed by Water-Soluble Cobalt Porphyrin Complexes
Tachinami, Tadashi; Nishimura, Takuho; Ushimaru, Richiro; Noyori, Ryoji; Naka, Hiroshi, Journal of the American Chemical Society, 2013, 135(1), 50-53

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Tetrabutylammonium tetrafluoroborate ,  Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ,  2,2,2-Trifluoroethanol ;  7 h, 25 - 30 °C
Referenz
Selective electrochemical oxidation of aromatic hydrocarbons and preparation of mono/multi-carbonyl compounds
Li, Zhibin; Zhang, Yan; Li, Kuiliang; Zhou, Zhenghong; Zha, Zhenggen; et al, Science China: Chemistry, 2021, 64(12), 2134-2141

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Referenz
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

4′-tert-Butylacetophenone Raw materials

4′-tert-Butylacetophenone Preparation Products

4′-tert-Butylacetophenone Lieferanten

Amadis Chemical Company Limited
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(CAS:943-27-1)4′-tert-Butylacetophenone
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Menge:100ml
Reinheit:99%
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Preis ($):172.0
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Amadis Chemical Company Limited
(CAS:943-27-1)4′-tert-Butylacetophenone
A905056
Reinheit:99%
Menge:100ml
Preis ($):172.0
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